Rhodium(II) acetate

Descripción general

Descripción

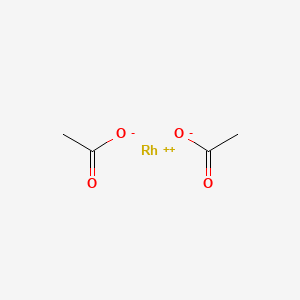

Rhodium(II) acetate is a coordination compound with the formula Rh₂(CH₃CO₂)₄. This emerald green powder is slightly soluble in polar solvents, including water. It is widely studied as a transition metal carboxylate complex and is used as a catalyst for various organic transformations, such as cyclopropanation of alkenes .

Métodos De Preparación

Rhodium(II) acetate is typically prepared by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture. The crude product is the bis(methanol) complex, which is easily desolvated . Industrial production methods often involve similar processes, ensuring the compound’s purity and stability for catalytic applications .

Análisis De Reacciones Químicas

Rhodium(II) acetate undergoes various types of reactions, including:

Oxidation: It can catalyze the oxidation of alcohols.

Reduction: It is involved in hydrogenation reactions.

Substitution: The acetate group can be replaced by other carboxylates of strong acids.

Cyclopropanation: It catalyzes the cyclopropanation of alkenes

Insertion: It facilitates insertion into C-H and X-H bonds (X = N/S/O).

Common reagents and conditions used in these reactions include diazo compounds for cyclopropanation and alcohols for oxidation . Major products formed from these reactions are cyclopropanes, oxidized alcohols, and substituted carboxylates .

Aplicaciones Científicas De Investigación

Catalytic Applications

Rhodium(II) acetate serves as an efficient catalyst in numerous organic reactions. Its unique properties allow for the facilitation of complex transformations, making it invaluable in synthetic chemistry.

Cycloaddition Reactions

This compound is known for its effectiveness in two-component and three-component cycloaddition reactions. These reactions are crucial for constructing cyclic compounds, which are prevalent in pharmaceuticals and natural products.

- Selected Reactions:

- Cyclopropanation : Involves the addition of alkenes to generate cyclopropane derivatives.

- C-H Insertion : Enables the functionalization of hydrocarbons by inserting a reactive group into a C-H bond.

- Oxidation of Alcohols : Facilitates the conversion of alcohols into carbonyl compounds, which are essential intermediates in organic synthesis .

Functionalization of Biomolecules

This compound has been utilized to differentiate between ribonucleosides and deoxynucleosides due to its solubility in aqueous solutions. This property is particularly advantageous for biochemical applications, where selective binding to specific molecules is required .

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, particularly in cancer treatment.

Carcinostatic Activity

Studies have shown that this compound possesses carcinostatic activity against tumor-bearing mice. When administered intraperitoneally, it demonstrated significant metabolic effects, leading to the breakdown of the compound into rhodium and acetate ions within hours. The primary site for deposition was found to be the liver, with minimal excretion through urine .

Synthesis of Pyrazolo[3,4-b]pyridines

A notable application of this compound is its role in synthesizing pyrazolo[3,4-b]pyridines via an intermolecular cyclization process involving pyrazol-5-amines and diketone-diazo compounds. This method highlights the compound's utility in constructing complex heterocycles relevant to medicinal chemistry .

Activity-Directed Synthesis

Research has indicated that this compound and its derivatives yield favorable results in activity-directed synthesis, particularly for developing androgen receptor agonists. This showcases its potential in drug discovery and development .

Summary Table of Applications

| Application Area | Specific Reactions/Uses | Key Findings/Notes |

|---|---|---|

| Catalytic Reactions | Cyclopropanation, C-H insertion, oxidation | Efficient catalyst for complex organic transformations |

| Functionalization | Differentiation of ribonucleosides | Soluble in aqueous solutions; selective binding |

| Medicinal Chemistry | Carcinostatic activity | Effective against tumors; primarily deposited in liver |

| Synthetic Chemistry | Synthesis of pyrazolo[3,4-b]pyridines | Utilized in constructing complex heterocycles |

| Activity-Directed Synthesis | Development of androgen receptor agonists | Promising results in drug development |

Mecanismo De Acción

Rhodium(II) acetate exerts its effects primarily through its catalytic properties. It forms rhodium carbenoids when treated with diazo compounds, enabling various organic transformations . The molecular targets and pathways involved include the activation of C-H and X-H bonds, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

Rhodium(II) acetate is often compared with other transition metal carboxylates, such as:

Copper(II) acetate: Similar structure but less reactive in aqueous solutions.

Chromium(II) acetate: Similar structure but different catalytic properties.

This compound is unique due to its high reactivity and versatility in catalyzing a wide range of organic reactions .

Actividad Biológica

Rhodium(II) acetate, denoted as , is a metal complex that has garnered attention for its biological activities, particularly in cancer research and catalysis. This article explores the biological activity of this compound, focusing on its antitumor properties, interaction with biological molecules, and its potential therapeutic applications.

Overview of this compound

This compound is a dirhodium complex that exhibits unique physicochemical properties due to its metal–metal bonded binuclear core. The complex is characterized by its ability to interact with various biological targets, including DNA and enzymes. The structural diversity and reactivity of this compound make it a candidate for drug discovery and therapeutic applications.

In Vivo Studies

Research indicates that this compound possesses carcinostatic activity , particularly against Ehrlich ascites tumors in Swiss mice. In a study, the metabolism of this compound was assessed after intraperitoneal injection in tumor-bearing mice. The results showed that the compound breaks down into rhodium and acetate ionic species within two hours post-injection, with significant deposition in the liver and minimal presence in brain tissue. Notably, only 5% of the administered rhodium was eliminated through urine within 24 hours .

In Vitro Studies

In vitro studies have demonstrated that dirhodium complexes, including this compound derivatives, exhibit moderate cytotoxic activity against various tumor cell lines such as leukemia L1210 and sarcoma 180. These complexes bind covalently to DNA nucleotide bases similarly to cisplatin, suggesting a potential mechanism for their antitumor effects .

Table 1: Cytotoxic Activity of this compound Complexes

| Complex Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Dirhodium(II,II) Acetate | A2780 (Ovarian Cancer) | 45.65 |

| Dirhodium(II,II) Acetate | A2780 cis (Cisplatin-resistant) | 43.25 |

| Cisplatin | A2780 | 7.60 |

The above table summarizes the cytotoxicity of this compound complexes compared to cisplatin, highlighting their potential as alternative therapeutic agents.

The mechanism by which this compound exerts its biological activity involves several pathways:

- DNA Interaction : Rhodium complexes can bind to DNA via axial coordination sites, leading to structural modifications that inhibit cell proliferation.

- Enzyme Interaction : These complexes may interact with detoxifying enzymes like glutathione S-transferases, affecting cellular detoxification processes .

- Cellular Uptake : The design of dendritic structures around Rhodium complexes may enhance selective cellular uptake and improve therapeutic efficacy against cancer cells .

Synthesis and Biological Evaluation

A study focused on synthesizing new axially modified low-valent dirhodium (II, II) metallodendrimers containing this compound showed promising results in terms of selective cytotoxicity against cancer cell lines. The study evaluated these compounds against A2780 human ovarian cancer cells and demonstrated enhanced potency compared to traditional chemotherapeutics .

Anti-HIV Activity

In addition to antitumor properties, this compound has been explored for its potential anti-HIV activity. Compounds synthesized using this compound as a catalyst were tested for their inhibitory effects on HIV-1. Although initial docking studies suggested favorable interactions with HIV reverse transcriptase, subsequent in vitro assays revealed very little anti-HIV activity .

Propiedades

IUPAC Name |

rhodium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDJKCJYYAQMRO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203567 | |

| Record name | Acetic acid, rhodium(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium(II) acetate dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5503-41-3, 15956-28-2 | |

| Record name | Acetic acid, rhodium(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium (II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrakis[μ-(acetato-O:O')]dirhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.